molecular formula C14H16O3 B14122435 Allyl 2-(allyloxy)-3-methylbenzoate

Allyl 2-(allyloxy)-3-methylbenzoate

Cat. No.: B14122435
M. Wt: 232.27 g/mol
InChI Key: RVVNVGFMHPVCLH-UHFFFAOYSA-N
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Description

Allyl 2-(allyloxy)-3-methylbenzoate: is an organic compound that features both allyl and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-(allyloxy)-3-methylbenzoate typically involves the reaction of 2-(allyloxy)-3-methylbenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at room temperature . The general reaction scheme is as follows:

    Starting Material: 2-(allyloxy)-3-methylbenzoic acid

    Reagent: Allyl bromide

    Base: Potassium carbonate

    Solvent: Acetone

    Conditions: Room temperature

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl 2-(allyloxy)-3-methylbenzoate can undergo oxidation reactions, particularly at the allyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The allyl groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, typically in aqueous or acidic conditions.

    Reduction: LiAlH4, usually in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, thiols, or amines, often in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Chemistry: Allyl 2-(allyloxy)-3-methylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations.

Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its allyl groups can be modified to introduce bioactive functionalities.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and resins. Its allyl groups allow for cross-linking reactions, which are essential in the production of durable materials.

Mechanism of Action

The mechanism of action of Allyl 2-(allyloxy)-3-methylbenzoate depends on its application. In organic synthesis, its reactivity is primarily due to the presence of allyl groups, which can undergo various chemical transformations. In biological systems, the compound’s mechanism of action would depend on the specific bioactive functionalities introduced during synthesis.

Comparison with Similar Compounds

    Allyl benzoate: Similar structure but lacks the additional allyloxy and methyl groups.

    2-(Allyloxy)benzoic acid: Similar structure but lacks the ester linkage and additional allyl group.

    3-Methylbenzoic acid: Similar structure but lacks the allyloxy and allyl groups.

Uniqueness: Allyl 2-(allyloxy)-3-methylbenzoate is unique due to the presence of both allyl and allyloxy groups, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

prop-2-enyl 3-methyl-2-prop-2-enoxybenzoate

InChI

InChI=1S/C14H16O3/c1-4-9-16-13-11(3)7-6-8-12(13)14(15)17-10-5-2/h4-8H,1-2,9-10H2,3H3

InChI Key

RVVNVGFMHPVCLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC=C)OCC=C

Origin of Product

United States

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